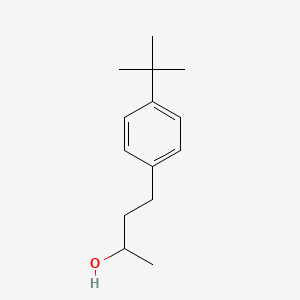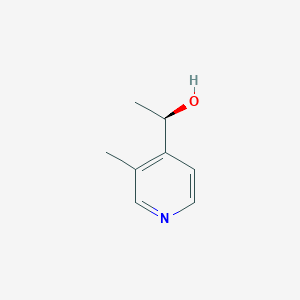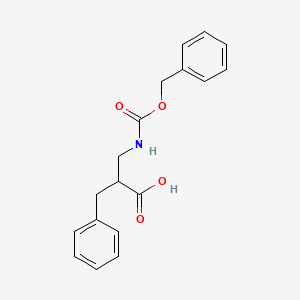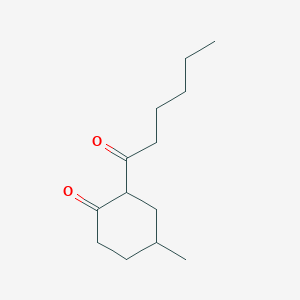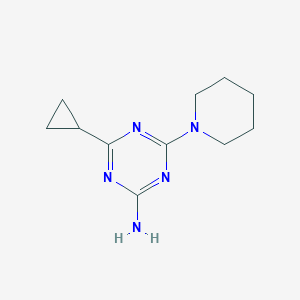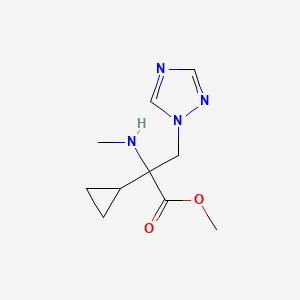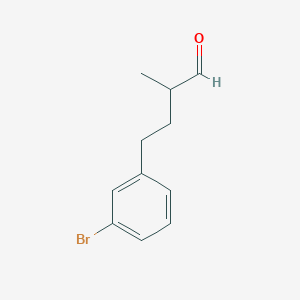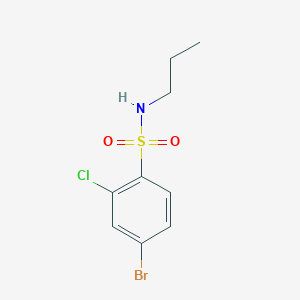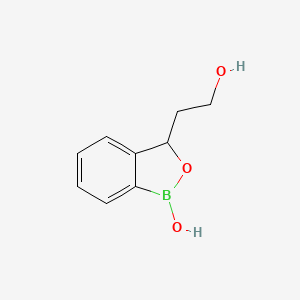
3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing compound with a unique structure that combines a benzoxaborole ring with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 2-aminophenol with boric acid or boronic acid derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the benzoxaborole ring. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide or ethylene glycol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the benzoxaborole ring to other boron-containing structures.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted benzoxaborole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A hydroxyethyl-containing compound used in polymer chemistry.
Triethanolamine: A triol with hydroxyethyl groups used in various industrial applications.
Uniqueness
3-(2-Hydroxyethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its benzoxaborole ring structure, which imparts distinct chemical and biological properties. Unlike other hydroxyethyl-containing compounds, it can interact with boron-specific targets, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C9H11BO3 |
|---|---|
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)ethanol |
InChI |
InChI=1S/C9H11BO3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9,11-12H,5-6H2 |
InChI-Schlüssel |
WSCRIAYFMQNTKR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2C(O1)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


